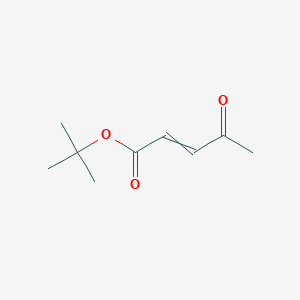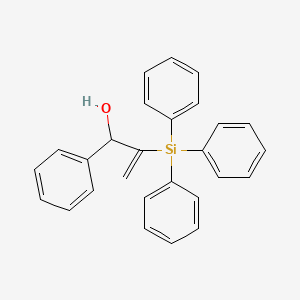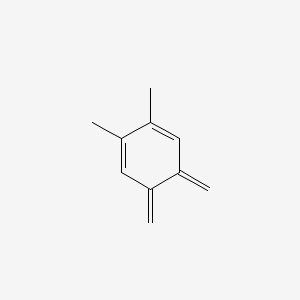
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is an organic compound with the molecular formula C10H12 It is a derivative of cyclohexa-1,3-diene, featuring two methyl groups and two methylene groups attached to the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene typically involves the alkylation of cyclohexa-1,3-diene with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexadiene derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it accepts hydrogen atoms, resulting in the formation of reduced products. The presence of multiple reactive sites on the molecule allows for diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-cyclohexa-1,3-diene: Similar in structure but lacks the methylene groups at positions 5 and 6.
5,6-Dimethylene-1,3-cyclohexadiene: Similar in structure but lacks the methyl groups at positions 2 and 3.
Uniqueness
2,3-Dimethyl-5,6-dimethylidenecyclohexa-1,3-diene is unique due to the presence of both methyl and methylene groups on the cyclohexadiene ring. This combination of substituents provides distinct chemical properties and reactivity compared to its analogs. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
55539-03-2 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2,3-dimethyl-5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C10H12/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-2H2,3-4H3 |
InChI Key |
JTRSMHKLSFVLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C)C(=C)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


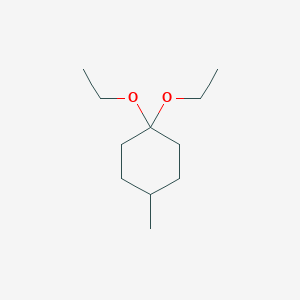
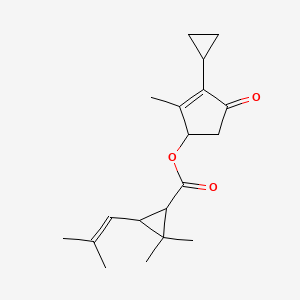
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)

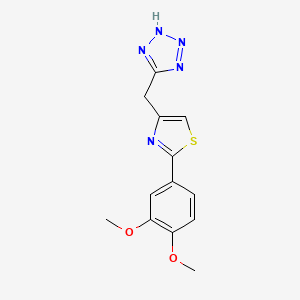
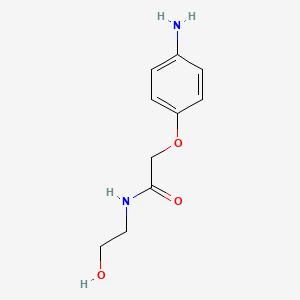
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
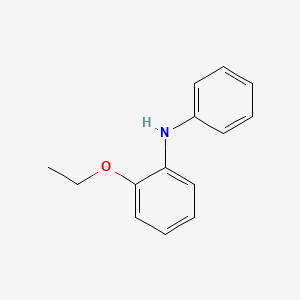

![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
